molecular formula C8H3BrClNO2 B13109552 2-Bromo-4-chloro-3-cyanobenzoic acid

2-Bromo-4-chloro-3-cyanobenzoic acid

Cat. No.: B13109552
M. Wt: 260.47 g/mol
InChI Key: QZCBVSJTUFTQEN-UHFFFAOYSA-N
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Description

Contextualizing 2-Bromo-4-chloro-3-cyanobenzoic Acid within Contemporary Organic Synthesis and Aromatic Chemistry

In the realm of modern organic synthesis, polyfunctionalized aromatic compounds are of paramount importance. They serve as versatile building blocks for the construction of complex molecules with applications ranging from pharmaceuticals to materials science. This compound, with its unique arrangement of electron-withdrawing and sterically demanding substituents, presents a challenging synthetic target and a potentially valuable intermediate. The interplay of the bromo, chloro, cyano, and carboxylic acid functional groups on a benzene (B151609) ring suggests a rich and complex reactivity profile, making it a molecule of significant interest for synthetic chemists. The strategic placement of these groups can influence the electronic properties and reactivity of the aromatic ring, opening avenues for diverse chemical transformations.

Historical Trajectories and Evolution of Research on Halogenated Cyanobenzoic Acids

The study of halogenated aromatic compounds has a long and storied history, dating back to the early days of organic chemistry. The development of electrophilic aromatic substitution reactions in the 19th century laid the groundwork for the synthesis of a vast array of halogenated benzene derivatives. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a crucial method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate. ucla.eduwikipedia.org This reaction remains a cornerstone of synthetic organic chemistry for the preparation of aromatic nitriles. nih.govbyjus.com

The 20th century saw a surge in research into polyhalogenated aromatic compounds, driven in part by their use in various industrial applications. iloencyclopaedia.org This research also led to a deeper understanding of their chemical properties and, in some cases, their environmental impact. The synthesis of halogenated benzoic acids, in particular, has been a subject of continuous interest due to their utility as precursors for dyes, polymers, and pharmaceuticals. annexechem.com However, a review of the existing literature reveals that while many di- and tri-substituted halogenated benzoic acids are well-documented, the specific substitution pattern of this compound appears to be largely unexplored.

Fundamental Significance and Current Research Gaps Pertaining to this compound

The fundamental significance of this compound lies in its potential as a highly functionalized scaffold for the synthesis of novel compounds. The presence of multiple reactive sites allows for selective modifications, leading to a diverse library of derivatives. For instance, the carboxylic acid group can be converted to esters, amides, or acid halides, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The bromo and chloro substituents can be involved in cross-coupling reactions, further expanding the synthetic possibilities.

The most significant research gap is the apparent lack of any reported synthesis or characterization of this compound in the scientific literature. This absence suggests that either the synthesis is particularly challenging or that its potential applications have not yet been recognized. A thorough investigation into a viable synthetic route is the first and most critical step to unlocking the potential of this compound.

Proposed Synthetic Pathway

Given the absence of a documented synthesis, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles. The synthesis would likely begin with a more readily available starting material and proceed through a series of regioselective reactions. A potential key intermediate for the synthesis of this compound is 2-bromo-4-chloro-3-cyanotoluene . The final step would then be the oxidation of the methyl group to a carboxylic acid.

A possible, though likely challenging, synthetic sequence is outlined below:

Table 1: Proposed Synthesis of this compound

StepReactionReagents and ConditionsProduct
1Nitration of 4-chlorotolueneHNO₃, H₂SO₄4-Chloro-3-nitrotoluene
2BrominationBr₂, FeBr₃2-Bromo-4-chloro-3-nitrotoluene
3Reduction of nitro groupFe, HCl or H₂, Pd/C3-Amino-2-bromo-4-chlorotoluene
4Sandmeyer Reaction1. NaNO₂, HCl; 2. CuCN2-Bromo-4-chloro-3-cyanotoluene
5OxidationKMnO₄ or other strong oxidizing agentThis compound

This proposed pathway highlights the synthetic challenges, particularly in controlling the regioselectivity of the nitration and bromination steps. The electron-donating methyl group and the electron-withdrawing chloro group will direct incoming electrophiles to specific positions on the aromatic ring, and careful optimization of reaction conditions would be necessary to achieve the desired substitution pattern. The subsequent reduction of the nitro group and the Sandmeyer reaction are standard transformations. nih.govbyjus.com The final oxidation of the sterically hindered methyl group may also require robust reaction conditions. msu.edumsu.edulibretexts.org

The lack of available data for this compound underscores a clear opportunity for new research in the field of synthetic organic chemistry. The successful synthesis and characterization of this compound would not only fill a gap in the chemical literature but also provide a new, highly functionalized building block for the creation of novel molecules with potential applications in various scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3BrClNO2

Molecular Weight

260.47 g/mol

IUPAC Name

2-bromo-4-chloro-3-cyanobenzoic acid

InChI

InChI=1S/C8H3BrClNO2/c9-7-4(8(12)13)1-2-6(10)5(7)3-11/h1-2H,(H,12,13)

InChI Key

QZCBVSJTUFTQEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)C#N)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 4 Chloro 3 Cyanobenzoic Acid and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections for Constructing the 2-Bromo-4-chloro-3-cyanobenzoic Acid Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the carbon-halogen, carbon-carbon (nitrile), and carbon-carboxyl bonds.

A logical retrosynthetic approach would prioritize the installation of the directing groups and the sequential introduction of the other functionalities. Key strategic disconnections for the target molecule could involve:

Functional Group Interconversion (FGI): The cyano group can be retrosynthetically converted to an amino group, suggesting a diazonium salt intermediate derived from an aminobenzoic acid precursor. This points towards the Sandmeyer reaction as a key final step. researchgate.net

C-Br and C-Cl Bond Disconnection: The bromine and chlorine atoms can be disconnected to reveal a simpler benzoic acid derivative. The order of their introduction is critical and would be governed by the directing effects of the substituents present on the ring at each stage.

C-CN Bond Disconnection: This disconnection could lead back to a bromo or chloro precursor, envisioning a nucleophilic aromatic substitution or a palladium-catalyzed cyanation reaction.

Based on these considerations, a plausible retrosynthetic pathway originates from a substituted aminobenzoic acid. For instance, disconnecting the cyano group via an FGI to an amino group leads to 3-amino-2-bromo-4-chlorobenzoic acid. Further disconnection of the bromine atom suggests 3-amino-4-chlorobenzoic acid as a key intermediate, which itself can be derived from simpler starting materials. This step-wise approach allows for strategic planning to control the regiochemistry of each substitution.

Classical and Contemporary Approaches to the Synthesis of this compound

The synthesis of this polysubstituted benzoic acid can be achieved through a combination of classical and contemporary organic reactions, carefully sequenced to ensure correct regiochemical outcomes.

The introduction of bromine and chlorine atoms onto the benzoic acid scaffold at specific positions is a critical challenge. The carboxylic acid group is a meta-director, while amino or hydroxyl groups are ortho, para-directors. The regioselectivity of halogenation is therefore highly dependent on the other substituents present on the ring. akjournals.com

Strategies for regioselective halogenation often employ directing groups to control the position of electrophilic attack. researchgate.net For example, starting with 4-chlorobenzoic acid, direct bromination would be challenging to control. A more effective strategy might involve starting with a precursor like 2-amino-4-chlorobenzoic acid. The amino group strongly directs electrophiles to the ortho and para positions. Since the para position is blocked by the chlorine atom, bromination would be directed to the ortho position (C3). Subsequent removal or conversion of the amino group would then be necessary.

Modern methods for regioselective halogenation utilize catalysts or specific reagents to achieve high selectivity, even on complex substrates. amanote.comacs.org Iridium-catalyzed ortho-iodination of benzoic acids has been reported, showcasing the potential for metal-catalyzed C-H functionalization to install halogens with high precision. researchgate.net

Table 1: Comparison of Halogenation Strategies for Benzoic Acid Derivatives

Strategy Reagents/Conditions Selectivity Advantages Disadvantages
Electrophilic Aromatic Substitution Br₂ or Cl₂, Lewis Acid (e.g., FeBr₃) Governed by existing substituent directing effects Well-established, inexpensive reagents Often leads to mixtures of isomers with complex substrates
Directed Ortho Halogenation N-Halosuccinimide (NBS, NCS), Pd or Ir catalyst High ortho-selectivity to directing group Excellent regiocontrol, mild conditions Catalyst cost, substrate scope limitations

| Halogenation via Diazonium Salts (Sandmeyer) | NaNO₂, HBr/HCl, CuBr/CuCl | Specific to the position of the initial amino group | High yield, reliable for specific isomer synthesis | Requires amino precursor, multi-step process |

The introduction of the cyano group is a pivotal step. Two primary pathways are considered: the Sandmeyer reaction and palladium-catalyzed cyanation.

The Sandmeyer reaction is a classical and highly effective method for converting an aryl amino group into a cyano group via a diazonium salt intermediate. wikipedia.orglscollege.ac.in This reaction typically involves treating a primary aryl amine with nitrous acid (generated in situ from NaNO₂) in the presence of a strong acid to form the diazonium salt. Subsequent treatment with a copper(I) cyanide salt (CuCN) introduces the nitrile functionality. scirp.orgscirp.orgbyjus.com A synthetic route for 2-bromo-4-chlorobenzoic acid starting from 2-amino-4-chlorobenzoic acid via a Sandmeyer-type reaction has been described, providing a strong precedent for its application in synthesizing the target molecule. guidechem.com

Contemporary cyanation methods often involve transition-metal catalysis, which can offer milder conditions and broader substrate scope. The Rosenmund-von Braun reaction, a traditional method using stoichiometric copper cyanide at high temperatures, has largely been supplanted by palladium-catalyzed reactions. google.com These methods allow for the cyanation of aryl bromides or chlorides using various cyanide sources, such as potassium hexacyanoferrate(II), under relatively mild conditions. google.com Organophotoredox-assisted cyanation of bromoarenes has also emerged as a modern alternative. rsc.org

Table 2: Key Features of Cyanation Methodologies

Method Precursor Reagents Key Features
Sandmeyer Reaction Aryl Amine NaNO₂, H⁺, then CuCN Reliable, high-yielding for converting -NH₂ to -CN. lscollege.ac.in
Rosenmund-von Braun Reaction Aryl Halide CuCN High temperatures, stoichiometric copper.

| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Milder conditions, broad functional group tolerance. google.com |

In a multi-step synthesis of a complex molecule like this compound, protecting groups are essential to prevent unwanted side reactions. Orthogonal protection is a strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. fiveable.mewikipedia.org This allows for the selective manipulation of different functional groups within the molecule. bham.ac.ukjocpr.com

For example, the carboxylic acid group could be protected as an ester (e.g., a methyl or benzyl (B1604629) ester) while reactions are performed on the aromatic ring. A benzyl ester can be removed by hydrogenolysis, conditions to which other groups like halogens or nitriles are stable. wikipedia.org If an amino group is present as a precursor, it could be protected as a carbamate (B1207046) (e.g., Boc or Cbz). The choice of protecting groups must be carefully planned to ensure their stability during subsequent reaction steps and their selective removal when required. An efficient protecting group strategy is critical for achieving a successful synthesis of highly functionalized molecules. bham.ac.uk

Catalytic Transformations in the Synthesis of this compound

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. Palladium catalysis, in particular, offers a versatile toolkit for constructing complex aromatic systems.

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. libretexts.org While the direct synthesis of this compound might not involve a Suzuki coupling for the main framework, this reaction is invaluable for the synthesis of its structural analogs.

For instance, the bromine atom at the 2-position could be replaced with various aryl or alkyl groups by reacting the final compound (or a protected intermediate) with a suitable boronic acid under Suzuki-Miyaura conditions. This allows for the rapid generation of a library of derivatives for structure-activity relationship studies. The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Furthermore, palladium catalysis extends beyond C-C bond formation. Palladium-catalyzed C-H activation/functionalization is an emerging strategy for directly modifying aromatic rings, which could potentially be applied to introduce substituents onto a pre-existing benzoic acid core with high regioselectivity. rsc.orgacs.org Acylation reactions using acyl chlorides and boronic acids, another variant of Suzuki-Miyaura coupling, are also used to generate aryl ketones, which can be important intermediates or analogs. mdpi.commdpi.com

Table 3: Potential Applications of Pd-Catalysis for Analog Synthesis

Reaction Type Electrophile Nucleophile Potential Application
Suzuki-Miyaura Coupling This compound (or ester) Aryl/Alkyl Boronic Acid Synthesis of 2-aryl/alkyl-4-chloro-3-cyanobenzoic acid analogs.
Buchwald-Hartwig Amination This compound (or ester) Amines Synthesis of 2-amino-4-chloro-3-cyanobenzoic acid analogs.

| Carbonylative Coupling | Aryl Halide Precursor | Carbon Monoxide, Nucleophile | Introduction of the carboxylic acid group or related functionalities. |

Reduction Methodologies for Nitro Precursors and Related Functional Groups (e.g., Fe/HCl, SnCl₂, H₂/Pd/C, H₂/Ni)

Metal-Acid Systems:

Iron/Hydrochloric Acid (Fe/HCl): This is a classical and highly cost-effective method for the reduction of aromatic nitro compounds. The reaction is often preferred in industrial settings because only a catalytic amount of HCl is required to initiate the process. doubtnut.com The iron(II) chloride (FeCl₂) formed during the reaction is hydrolyzed, regenerating HCl, which drives the reaction to completion. doubtnut.com This method is generally robust and tolerant of many other functional groups.

Tin(II) Chloride/Hydrochloric Acid (SnCl₂/HCl): The use of stannous chloride provides a mild and effective method for reducing nitro groups to amines, even in the presence of other reducible functionalities. commonorganicchemistry.comscispace.com It is a valuable option when a substrate may be sensitive to the more vigorous conditions of other reduction methods. commonorganicchemistry.com

Catalytic Hydrogenation:

Hydrogen/Palladium on Carbon (H₂/Pd/C): Catalytic hydrogenation with palladium on carbon is a very common and clean method for nitro group reduction, often providing high yields of the corresponding amine. commonorganicchemistry.com It operates under milder pressure and temperature conditions compared to some other catalysts. However, a significant drawback is its broad reactivity, which can lead to the undesired reduction of other functional groups, such as alkenes, alkynes, or carbonyls, and can cause dehalogenation of aryl halides. commonorganicchemistry.com

Hydrogen/Raney Nickel (H₂/Ni): Raney Nickel is another effective hydrogenation catalyst for converting nitro groups to amines. commonorganicchemistry.com It is often employed when dehalogenation is a concern, as it is less prone to cleaving carbon-halogen bonds (especially C-Cl) compared to Pd/C. commonorganicchemistry.com

The selection of the appropriate reduction methodology depends on the specific molecular structure of the precursor, the presence of other functional groups, and considerations of cost and scale.

Interactive Table: Comparison of Nitro Group Reduction Methods Below is a comparison of common methodologies for the reduction of aromatic nitro groups.

Method Typical Conditions Advantages Disadvantages Selectivity
Fe/HCl Iron powder, catalytic HCl, in EtOH/H₂OCost-effective, ideal for large scale, simple workup. doubtnut.comCan be slow, requires stoichiometric iron.Good; tolerates many functional groups.
SnCl₂/HCl SnCl₂·2H₂O, conc. HCl, in EtOHMild conditions, good for sensitive substrates. commonorganicchemistry.comGenerates tin-based waste, requires stoichiometric reagent.High; selective for nitro groups over many other functionalities. scispace.com
H₂/Pd/C H₂ gas (1 atm or higher), Pd/C catalyst, in MeOH or EtOHHigh efficiency, clean reaction (byproduct is water), catalytic. commonorganicchemistry.comCan reduce other groups, risk of dehalogenation. commonorganicchemistry.comLow; reduces a wide variety of functional groups.
H₂/Raney Ni H₂ gas, Raney Ni catalyst, in EtOHLess prone to dehalogenation than Pd/C. commonorganicchemistry.comPyrophoric catalyst, can be less active than palladium.Moderate; less likely to cleave C-Cl bonds than Pd/C.

Emerging Catalytic Systems for Benzoic Acid Derivatization

Modern synthetic chemistry is moving towards more efficient and direct methods for molecular construction. For benzoic acid derivatives, emerging catalytic systems offer novel ways to functionalize the aromatic ring, bypassing traditional multi-step sequences. These methods focus on activating otherwise inert C-H bonds or employing novel catalytic cycles.

Synergistic Dual Catalysis: This approach utilizes two different catalysts that work in concert to activate separate components of a reaction, enabling transformations that are not possible with a single catalyst. acs.org For instance, a synergistic Cu/Ag dual catalytic system has been developed to construct functionalized phthalides from 2-formyl benzoate (B1203000) derivatives under mild, one-pot conditions. acs.org Such methodologies provide high step economy and can tolerate a range of functional groups, including esters and amides. acs.org

C-H Activation/Functionalization: A major goal in modern synthesis is the direct conversion of C-H bonds into C-C or C-X (where X is a heteroatom) bonds. Catalysts based on transition metals like palladium, rhodium, and copper can selectively activate a specific C-H bond on a benzoic acid derivative, allowing for the direct introduction of new functional groups. This strategy reduces the number of synthetic steps, minimizes waste, and avoids the need for pre-functionalized starting materials.

Photoredox and Metallaphotoredox Catalysis: These techniques use visible light to initiate catalytic cycles. A photosensitizer absorbs light and engages in single-electron transfer events to generate highly reactive radical intermediates under exceptionally mild conditions. This approach has been used for a variety of transformations on aromatic rings, including carboxylation, amination, and trifluoromethylation, offering unique reactivity profiles compared to traditional thermal methods.

Interactive Table: Overview of Emerging Catalytic Strategies The table below summarizes modern catalytic systems applicable to the derivatization of benzoic acids and their precursors.

Catalytic System Description Typical Catalysts Potential Application
Synergistic Dual Catalysis Two catalysts work in tandem to activate different substrates simultaneously, enabling complex transformations in a single step. acs.orgCopper (Cu) / Silver (Ag) acs.orgConstruction of complex heterocyclic structures from benzoic acid precursors.
C-H Activation Direct functionalization of a carbon-hydrogen bond on the aromatic ring, avoiding pre-installation of directing or activating groups.Palladium (Pd), Rhodium (Rh), Copper (Cu)Direct introduction of aryl, alkyl, or heteroatom substituents onto the benzoic acid core.
Photoredox Catalysis Uses light to generate radical intermediates via single-electron transfer, allowing for reactions under very mild conditions.Ruthenium (Ru) or Iridium (Ir) complexes, Organic DyesLate-stage functionalization, introduction of fluorinated groups, and cross-coupling reactions.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of fine chemicals like this compound can be made more sustainable by adopting greener methodologies.

Solvent-Free and Reduced-Solvent Methodologies

A primary goal of green chemistry is to minimize the use of organic solvents, which contribute significantly to chemical waste. Solvent-free reactions, conducted using only the reactants or on a solid support, can lead to remarkable accelerations in reaction rates due to increased reactant concentration. ijisrt.com This approach simplifies product isolation, reduces waste disposal costs, and lowers environmental impact. When a solvent is necessary, the use of greener alternatives like water or supercritical fluids is encouraged. For instance, the synthesis of bromo acids has been explored using sonication in a solvent-free system, aligning with the principles of waste prevention and safer reaction conditions. ijisrt.com

Microwave-Assisted and Photochemical Synthesis Protocols

Alternative energy sources are a cornerstone of green chemistry, offering efficient energy transfer that can dramatically reduce reaction times and improve yields.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating of the reaction mixture, a significant advantage over conventional heating methods. ijprdjournal.com This efficient energy transfer can reduce reaction times from hours to minutes, increase product yields, and enhance product purity. ijprdjournal.comajrconline.org Microwave-assisted protocols have been successfully applied to various reactions relevant to benzoic acid synthesis, including hydrolysis, esterification, and the formation of heterocyclic structures from carboxylic acid precursors. ajrconline.orgresearchgate.net

Photochemical Synthesis: Photochemistry utilizes light as a "reagent" to drive chemical reactions. These methods often proceed at ambient temperature, minimizing energy consumption and preventing the thermal degradation of sensitive compounds. Photoredox catalysis, in particular, has emerged as a powerful tool for forging new bonds under green conditions, offering pathways to complex molecules that are inaccessible through traditional thermal chemistry.

Electrochemical Synthesis Approaches for Carboxylic Acid Derivatives

Electrosynthesis represents a powerful and inherently green technology, as it uses electrons—a traceless and waste-free reagent—to drive oxidation and reduction reactions. gre.ac.ukresearchgate.net This methodology is experiencing a renaissance as the chemical community seeks more sustainable and economical synthetic routes. gre.ac.ukresearchgate.net

For carboxylic acid derivatives, electrochemical methods offer unique synthetic opportunities. The classic Kolbe electrolysis involves the anodic oxidation of a carboxylate to generate a radical, which can then dimerize or participate in other coupling reactions. acs.org More recent advancements have expanded the scope of electrosynthesis to include a wide array of transformations, such as decarboxylative cross-couplings, C-H functionalizations, and the reduction of esters to form radical anions. gre.ac.uk These methods avoid the need for stoichiometric chemical oxidants or reductants, which are often toxic or expensive, thereby generating significantly less waste.

Optimization of Synthetic Pathways and Scale-Up Considerations for this compound Production

Translating a laboratory-scale synthesis to an industrial process requires rigorous optimization and careful consideration of several key factors to ensure safety, efficiency, and economic viability.

Optimization of Synthetic Pathways: The optimization process involves systematically adjusting reaction parameters to maximize yield and purity while minimizing costs and waste. Key variables include:

Reagent Stoichiometry: Using the minimum excess of reagents necessary to drive the reaction to completion.

Catalyst Loading: Identifying the lowest effective concentration of a catalyst to reduce costs, particularly with expensive transition metals.

Temperature and Pressure: Fine-tuning these parameters can significantly impact reaction rate and selectivity, preventing the formation of unwanted byproducts.

Reaction Time: Determining the optimal duration to ensure complete conversion without product degradation.

Scale-Up Considerations: Moving a synthesis from a few grams in a flask to hundreds of kilograms in a reactor presents significant engineering challenges.

Heat and Mass Transfer: Reactions that are easily controlled in the lab can become hazardous on a large scale. Efficient stirring and cooling systems are critical to manage the heat generated in exothermic reactions and ensure a homogenous reaction mixture.

Safety: A thorough risk assessment is required to manage the handling of large quantities of potentially toxic, flammable, or corrosive materials.

Process Economics: The cost of raw materials, energy consumption, and waste disposal become paramount. Reagents that are feasible in the lab (e.g., certain palladium catalysts) may be prohibitively expensive for bulk production, necessitating the development of routes using cheaper alternatives (e.g., copper catalysts or metal-acid reductions). researchgate.net

Equipment and Process Flow: Continuous flow reactors are increasingly being used for scale-up as they offer superior control over reaction parameters, enhanced safety, and more consistent product quality compared to traditional batch reactors. For example, the carbonylation of aryl halides to produce benzoic acids has been successfully implemented in flow systems. chemicalbook.com A successful industrial process for a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was scaled to a 70 kg batch size by carefully optimizing each step, from nitration and hydrogenation to bromination and diazotization. researchgate.net

Elucidating the Reactivity and Reaction Mechanisms of 2 Bromo 4 Chloro 3 Cyanobenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the 2-Bromo-4-chloro-3-cyanobenzoic Acid Core

The aromatic core of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups (–Br, –Cl, –COOH, –CN) and one that deactivates through induction but can donate through resonance (the halogens). libretexts.org The carboxylic acid and cyano groups are strong deactivating, meta-directing groups. fiveable.me The bromine and chlorine atoms are deactivating but ortho-, para-directing. unizin.org

Given the positions of the substituents, the potential sites for electrophilic attack are C5 and C6. The directing effects of the existing groups on these positions can be summarized as follows:

PositionSubstituent at C1 (-COOH)Substituent at C2 (-Br)Substituent at C3 (-CN)Substituent at C4 (-Cl)Net Effect
C5 MetaMetaOrthoOrthoStrongly Deactivated
C6 OrthoOrthoMetaParaStrongly Deactivated

Conversely, the presence of strong electron-withdrawing groups (–CN and –COOH) makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) . libretexts.orgwikipedia.org These groups activate the ring toward nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate. wikipedia.orgmasterorganicchemistry.com The most likely sites for nucleophilic attack are the carbons bearing the halogen leaving groups, C2 (bromo) and C4 (chloro). The cyano and carboxylic acid groups are ortho and para to these positions, which is the required orientation for stabilizing the carbanionic intermediate through resonance. libretexts.orgchemistrysteps.com

Radical Processes Involving this compound: Decarboxylation and Aryl Radical Generation

Aromatic carboxylic acids can undergo decarboxylation, though typically this requires specific conditions or activating groups. nist.gov The thermal decarboxylation of simple benzoic acids is generally inefficient. However, radical decarboxylation can be initiated through various methods, such as the Barton decarboxylation or under photoredox catalysis conditions. researchgate.netwikipedia.org In these processes, the carboxylic acid is typically converted into a derivative (like an N-hydroxyphthalimide ester) that can undergo single-electron transfer (SET) and subsequent loss of CO2 to generate an aryl radical. researchgate.net

The aryl halides (bromide and chloride) present on the ring offer another pathway for the generation of aryl radicals. Aryl radicals can be formed from aryl halides via transition-metal-free methods using reducing agents or through visible-light photoredox catalysis. acs.orgmdpi.comasiaresearchnews.com These methods involve a single-electron transfer to the aryl halide, forming a radical anion which then fragments to release a halide ion and the corresponding aryl radical. mdpi.com This aryl radical can then participate in various C-C or C-heteroatom bond-forming reactions. acs.org

Carboxylic Acid Functional Group Reactivity in this compound: Esterification and Amidation

The carboxylic acid group of this compound undergoes standard transformations such as esterification and amidation.

Esterification: The direct conversion to an ester can be achieved through Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H2SO4). masterorganicchemistry.comlibretexts.org This is an equilibrium-driven reaction. The presence of ortho-substituents (the bromo and cyano groups) may introduce steric hindrance, potentially slowing the reaction rate compared to unsubstituted benzoic acid. researchgate.net

Amidation: The direct reaction of the carboxylic acid with an amine is generally unfavorable as it results in an acid-base reaction to form a stable carboxylate salt. libretexts.org To facilitate amide bond formation, the carboxylic acid must first be activated. Common methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). almerja.comchemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the amide. libretexts.orgyoutube.com

ReactionReagentsProductKey Features
Fischer Esterification R'OH, H+ (catalyst), Heat2-bromo-4-chloro-3-cyanobenzoyl esterEquilibrium reaction; excess alcohol is used to drive completion. masterorganicchemistry.com
Amidation R'R''NH, DCC or EDC2-bromo-4-chloro-3-cyanobenzamideRequires a coupling agent to activate the carboxylic acid. chemistrysteps.com

Halogen Reactivity: Substitution, Elimination, and Metalation Reactions

The bromine and chlorine atoms on the aromatic ring are potential sites for substitution and metalation reactions.

Substitution: The aryl-halogen bonds can be functionalized through various transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.orgacs.org Aryl bromides are generally more reactive than aryl chlorides in these transformations, suggesting that selective coupling at the C2 position (bromo) could be achieved under carefully controlled conditions. researchgate.net

Metalation: Directed ortho-metalation (DoM) is a key strategy for the regioselective functionalization of aromatic rings. semanticscholar.org In this process, a directing metalating group (DMG) coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to an adjacent ortho position. semanticscholar.orgacs.org The carboxylic acid group is a potent DMG, but it would first be deprotonated by the strong base. The resulting carboxylate is still a directing group. This would direct lithiation to the C6 position. Subsequent reaction with an electrophile would introduce a new substituent at this site.

Nitrile Functional Group Reactivity: Hydrolysis and Further Derivatization

The cyano (nitrile) group is a versatile functional group that can be converted into several other functionalities.

Hydrolysis: The most common reaction of aromatic nitriles is hydrolysis to either an amide or a carboxylic acid. This transformation can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: The nitrile is heated with a strong aqueous acid (e.g., HCl or H2SO4). The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org

Base-catalyzed hydrolysis: The nitrile is heated with a strong aqueous base (e.g., NaOH). This involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. Under controlled conditions, the reaction can sometimes be stopped at the amide stage, but with prolonged heating, it proceeds to the carboxylate salt, which must be acidified to yield the carboxylic acid. libretexts.orgacs.org

The presence of electron-withdrawing groups on the aromatic ring tends to accelerate base-catalyzed hydrolysis by making the nitrile carbon more electrophilic.

Further Derivatization: Beyond hydrolysis, the nitrile group can undergo other transformations. For instance, it can react with Grignard reagents or organolithium reagents, which, after aqueous workup, yield ketones. youtube.com

Mechanistic Investigations of Key Transformations of this compound

Nucleophilic Aromatic Substitution (SNAr): The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing a leaving group (Br or Cl), forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The negative charge is delocalized onto the electron-withdrawing cyano and carboxylate groups at the ortho and para positions. In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org

Fischer Esterification: This reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. masterorganicchemistry.com A molecule of alcohol then attacks this electrophilic carbon, forming a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated as a leaving group, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com

Nitrile Hydrolysis (Acid-Catalyzed): The mechanism involves the initial protonation of the nitrile nitrogen, increasing the electrophilicity of the carbon. A water molecule then acts as a nucleophile, attacking the carbon. libretexts.org Proton transfers lead to an imidic acid, which then tautomerizes to the more stable amide intermediate. chemistrysteps.com Under the reaction conditions, the amide is then further hydrolyzed to the corresponding carboxylic acid. libretexts.org

Advanced Spectroscopic and Structural Characterization Techniques for 2 Bromo 4 Chloro 3 Cyanobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Studies (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Bromo-4-chloro-3-cyanobenzoic acid. Although specific spectral data for this exact compound is not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of structurally similar substituted benzoic acids. rsc.orgmit.edu

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The aromatic region would feature two signals for the two remaining protons on the benzene (B151609) ring. Due to their positions relative to each other, they would appear as a pair of doublets. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift, often in the range of 10-14 ppm, due to hydrogen bonding. mit.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, one for each unique carbon atom. The chemical shifts would be influenced by the electron-withdrawing effects of the bromo, chloro, and cyano substituents. The carboxyl carbon is anticipated to resonate in the 165-175 ppm range, while the nitrile carbon signal typically appears around 115-120 ppm. The six aromatic carbons would produce signals in the approximate range of 110-145 ppm. rsc.orgorganicchemistrydata.org

Conformation Studies: NMR is also instrumental in studying the compound's conformation in solution. For ortho-substituted benzoic acids, a key conformational feature is the dihedral angle between the plane of the benzene ring and the carboxylic acid group. nih.govrsc.org The presence of the bulky bromine atom at the ortho position (the "ortho effect") likely induces steric strain, forcing the carboxylic acid group to twist out of the plane of the aromatic ring. rsc.orgresearchgate.net This twisting can be studied using advanced NMR techniques and computational modeling, which can help differentiate between possible conformers, such as cis and trans arrangements of the carboxylic acid's -OH group relative to the ortho substituent. nih.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound
Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H10.0 - 14.0Broad SingletCarboxylic Acid (COOH)
¹H7.5 - 8.5DoubletAromatic (CH)
¹H7.5 - 8.5DoubletAromatic (CH)
¹³C165 - 175SingletCarboxyl (COOH)
¹³C110 - 145Singlet6x Aromatic (C)
¹³C115 - 120SingletNitrile (CN)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular formula of the compound is C₈H₃BrClNO₂, corresponding to a monoisotopic mass of approximately 258.90 Da.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M), with prominent peaks at M, M+2, and M+4, which provides a clear signature for the presence of one bromine and one chlorine atom. miamioh.edu

Fragmentation Analysis: Under techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) or the loss of the entire carboxyl group (M-45). miamioh.edulibretexts.org For halogenated aromatic compounds, the loss of the halogen atom (Cl or Br) is also a common fragmentation pathway. nih.gov The analysis of these fragment ions provides valuable information that helps to confirm the structure of the molecule. wikipedia.org Techniques like Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS), are softer ionization methods that typically show a prominent peak for the deprotonated molecule [M-H]⁻ in negative ion mode, which is useful for confirming the molecular weight with minimal fragmentation. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and providing a unique "molecular fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds. Key expected absorptions include:

O-H Stretch: A very broad band in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. researchgate.net

C≡N Stretch: A sharp, medium-intensity absorption in the 2220-2260 cm⁻¹ range, confirming the presence of the nitrile group. rasayanjournal.co.in

C=O Stretch: A strong, sharp absorption band around 1700-1740 cm⁻¹, indicative of the carboxylic acid carbonyl group. The exact position can be influenced by hydrogen bonding and electronic effects of the ring substituents. nih.gov

C=C Stretch: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Stretch & O-H Bend: Bands in the 1200-1440 cm⁻¹ region are associated with C-O stretching and O-H in-plane bending modes of the carboxylic acid group. rasayanjournal.co.in

C-Cl and C-Br Stretches: These vibrations appear in the lower frequency "fingerprint" region of the spectrum, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile (C≡N) and aromatic ring stretching vibrations often produce strong and characteristic signals in the Raman spectrum. researchgate.netrasayanjournal.co.inresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound
Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Aromatic RingC-H Stretch3000 - 3100Medium
NitrileC≡N Stretch2220 - 2260Medium, Sharp
Carboxylic AcidC=O Stretch1700 - 1740Strong, Sharp
Aromatic RingC=C Stretch1450 - 1600Medium to Strong
Carboxylic AcidC-O Stretch / O-H Bend1200 - 1440Medium
Aryl HalidesC-Cl / C-Br Stretch< 800Medium to Strong

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

It is highly probable that this compound crystallizes to form centrosymmetric dimers. researchgate.netiucr.org In this common structural motif for carboxylic acids, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups, forming a characteristic R²₂(8) ring. iucr.org

Beyond this primary hydrogen bonding, the crystal packing would be further stabilized by other intermolecular interactions. These could include halogen bonding (where the bromine or chlorine atoms act as electrophilic regions interacting with nucleophiles like the carbonyl oxygen) and π-π stacking interactions between the aromatic rings of adjacent dimers. nih.gov The crystal structure data provides precise measurements of bond lengths, bond angles, and torsion angles, offering definitive proof of the molecular conformation and how molecules pack together in a crystal lattice. nih.gov

Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity Assessment and Separation Studies

Chromatographic methods are fundamental for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques. bldpharm.com

HPLC and UPLC: A typical method for analyzing this compound would be reversed-phase HPLC (RP-HPLC). ekb.eg In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The mobile phase is usually a mixture of an aqueous component (often water with an acidifier like formic or phosphoric acid to suppress the ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. vu.edu.au Detection is commonly performed using a UV detector, as the aromatic ring provides strong UV absorbance. UPLC is a more advanced version of HPLC that uses columns with smaller particles, resulting in faster analysis times, higher resolution, and improved sensitivity. spkx.net.cnnih.gov

LC-MS: Coupling liquid chromatography with mass spectrometry provides a highly specific and sensitive analytical method. spkx.net.cn LC-MS not only separates the target compound from any impurities but also provides mass information for each component, which is invaluable for identifying unknown impurities by their molecular weight and fragmentation patterns. vu.edu.aunih.gov

Table 3: Typical Chromatographic Conditions for Analysis
Parameter Typical Condition
Technique Reversed-Phase HPLC / UPLC
Stationary Phase (Column) C18 (Octadecylsilane)
Mobile Phase A Water + 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile or Methanol
Elution Mode Isocratic or Gradient
Detection UV (e.g., at 254 nm) or Mass Spectrometry (MS)
Column Temperature 25 - 40 °C

Theoretical and Computational Chemistry Studies on 2 Bromo 4 Chloro 3 Cyanobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Currently, there are no specific studies in the publicly available scientific literature that focus on the quantum chemical calculations, such as electronic structure and molecular orbital analysis, for 2-Bromo-4-chloro-3-cyanobenzoic acid. While such calculations are common for understanding the properties of molecules, research detailing the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and other electronic properties for this particular compound has not been published.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Reaction Pathways

A review of scientific databases and literature reveals a lack of published research applying Density Functional Theory (DFT) to predict the reactivity and reaction pathways of this compound. Although DFT is a powerful tool for investigating chemical reactions and predicting sites of electrophilic and nucleophilic attack, specific findings related to this compound are not available.

Conformational Analysis and Energy Landscapes through Computational Methods

There is no available research that has conducted a conformational analysis or mapped the energy landscapes of this compound using computational methods. Such studies would typically involve rotating the carboxyl and cyano groups to identify stable conformers and the energy barriers between them, but this has not been reported for this molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

No specific Quantitative Structure-Property Relationship (QSPR) models for predicting the physicochemical attributes of this compound have been found in the current body of scientific literature. QSPR studies correlate molecular structures with their physical properties, but this specific compound has not been the subject of such a published analysis.

Molecular Dynamics Simulations to Understand Solvent Effects and Intermolecular Interactions

A thorough search of the available literature indicates that no molecular dynamics simulations have been published for this compound. These simulations are instrumental in understanding how a molecule interacts with solvents and other molecules, but data on its behavior in different solvent environments and its intermolecular interaction patterns are not available.

Applications of 2 Bromo 4 Chloro 3 Cyanobenzoic Acid in Chemical Sciences and Material Discovery

2-Bromo-4-chloro-3-cyanobenzoic Acid as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on the this compound molecule makes it an exceptionally valuable scaffold for constructing more complex organic structures. The differential reactivity of the bromo, chloro, cyano, and carboxylic acid groups allows for selective, stepwise modifications, providing access to a wide array of novel compounds.

The presence of a bromine atom on the aromatic ring makes this compound a prime candidate for carbon-carbon bond-forming reactions, which are fundamental to the synthesis of biphenyls and extended polyaromatic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Ullmann reactions, are widely employed for this purpose. nih.gov

In a typical Suzuki coupling, the bromo group can be selectively coupled with a variety of organoboron compounds (like phenylboronic acid) in the presence of a palladium catalyst and a base. This reaction is highly efficient for creating a new carbon-carbon bond, effectively replacing the bromine atom with a new aryl or alkyl group. The Ullmann condensation, which involves heating the aryl halide with copper powder, provides another classic route to biphenyl (B1667301) derivatives. The ability to introduce new aromatic rings through these methods is a key step in building the core structures of many functional materials and pharmacologically active molecules.

Table 1: Potential Cross-Coupling Reactions for Biphenyl Synthesis

Reaction Name Reactant with this compound Catalyst Resulting Structure
Suzuki Coupling Arylboronic acid (Ar-B(OH)₂) Pd(PPh₃)₄, Base (e.g., K₂CO₃) 2-(Aryl)-4-chloro-3-cyanobenzoic acid
Ullmann Reaction Copper powder (Cu) Heat Dimerized biphenyl derivative

The functional groups of this compound serve as handles for the construction of nitrogen-containing heterocyclic systems, such as acridines. Acridine (B1665455) and its derivatives are an important class of compounds with applications ranging from pharmaceuticals to dyes. nih.gov Synthetic strategies for acridines often involve the cyclization of appropriately substituted precursors. jocpr.com

For instance, the carboxylic acid and cyano groups on the subject molecule could be manipulated to participate in cyclization reactions. The carboxylic acid could be condensed with an aromatic amine in an Ullmann condensation to form an N-phenylanthranilic acid intermediate. jocpr.com Subsequent intramolecular cyclization, often promoted by an acid catalyst, can lead to the formation of an acridone (B373769) skeleton. The cyano group can also be a precursor to other functionalities, such as an aminomethyl group via reduction, which can then be used in further cyclization steps to build complex heterocyclic frameworks.

In drug discovery and materials science, the generation of chemical libraries containing a large number of structurally related compounds is a common strategy for identifying new leads. The structure of this compound is ideally suited for this purpose, as it contains multiple points for diversification. Each functional group can be targeted with a specific set of reagents to create a wide variety of derivatives.

Carboxylic Acid: Can be converted into a vast array of esters, amides, or acid halides.

Bromo Group: Can be substituted via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse aryl, vinyl, or alkynyl groups. nih.gov

Chloro Group: Generally less reactive than the bromo group in cross-coupling, allowing for selective reactions at the bromine site. However, it can be substituted under more forcing conditions or through nucleophilic aromatic substitution.

Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, each opening up new avenues for derivatization.

This orthogonal reactivity allows chemists to systematically modify the scaffold, generating a library of compounds where each molecule has a unique substitution pattern, which can then be screened for desired biological or material properties.

Contributions to Materials Science and Engineering

The same structural features that make this compound a useful building block in organic synthesis also enable its application in the development of advanced materials.

The synthesis of substituted biphenyls and polyaromatic systems from this compound is directly relevant to the field of optoelectronics. Extended, conjugated π-systems are the defining feature of many organic semiconductors, light-emitting materials, and sensors. By using this molecule as a starting point and extending its conjugation through reactions like the Suzuki coupling, novel materials with tailored electronic and photophysical properties can be designed. For example, acridine derivatives, which can be synthesized from related precursors, have been explored as host materials in phosphorescent organic light-emitting diodes (OLEDs). researchgate.net The incorporation of halogen atoms and cyano groups can further tune the material's properties, such as its electron affinity and triplet energy levels.

In polymer chemistry, monomers with multiple functional groups are valuable for creating cross-linked or functional polymers. The carboxylic acid group of this compound can participate in condensation polymerization to form polyesters or polyamides. The remaining halo and cyano groups can serve as sites for post-polymerization modification, allowing for the tuning of the polymer's properties after its initial synthesis.

Perhaps one of the most promising applications in materials science is its use as a precursor for Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). rsc.org Carboxylic acids are one of the most common functional groups used in MOF linkers. This compound can act as a linker, with its carboxylate group coordinating to metal centers. The resulting MOF would have its pores decorated with bromo, chloro, and cyano functionalities, which could be used to impart specific properties such as selective gas sorption, catalytic activity, or as reactive handles for post-synthetic modification. researchgate.net

Studies on Thermal Stability and Crystalline Properties in Material Contexts

While specific studies detailing the thermal and crystalline properties of this compound are not extensively documented in publicly available research, the behavior of substituted benzoic acids as a class provides a framework for understanding its potential characteristics.

The thermal stability of benzene (B151609) derivatives is significantly influenced by the nature and position of their substituents. longdom.org Research on various substituted benzoic acids shows that their thermal decomposition pathways often involve sublimation and decarboxylation, with stability being dependent on the specific functional groups attached to the aromatic ring. akjournals.comnih.gov For instance, studies on aminobenzoic acid isomers show considerable differences in their thermal behavior, with some subliming well before their melting points and others decarboxylating readily in the liquid form. akjournals.com The presence of halogen and cyano groups on the benzene ring of this compound would be expected to influence its thermal degradation profile, a subject that warrants direct experimental investigation through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). nih.gov

From a materials science perspective, the crystalline architecture of halogenated benzoic acids is of significant interest due to the role of intermolecular interactions like hydrogen and halogen bonds in forming supramolecular structures. researchgate.netresearchgate.net The carboxylic acid group typically forms strong O—H⋯O hydrogen-bonded dimers, which serve as a primary structural motif. researchgate.net The presence of bromine and chlorine atoms introduces the possibility of halogen bonding (C—X⋯O/N) and other weak interactions that can direct the crystal packing and, consequently, the material's physical properties. researchgate.net The interplay between these non-covalent forces is a key factor in crystal engineering, and understanding them is crucial for designing new materials, such as liquid crystals or co-crystals with tailored properties. whiterose.ac.uk

Applications in Analytical Chemistry as a Reagent or Standard

Substituted benzoic acids are foundational compounds in several areas of analytical and physical organic chemistry. Benzoic acid and its derivatives are often used as high-purity reference materials for calibrating analytical instruments and validating methods, particularly in chromatography techniques like HPLC and GC. hpc-standards.com Their well-defined properties make them suitable for ensuring accuracy and compliance in residue analysis for food and environmental testing. hpc-standards.com

Furthermore, the entire class of substituted benzoic acids serves as a reference standard for one of the most fundamental concepts in physical organic chemistry: the Hammett equation. nih.gov This linear free-energy relationship quantifies the effect of substituents on the reactivity of aromatic compounds by comparing the ionization of a substituted benzoic acid to that of benzoic acid itself. wikipedia.org This analysis helps elucidate reaction mechanisms and the electronic influence (inductive and resonance effects) of various functional groups. nih.govwikipedia.org

While this compound is commercially available as a chemical building block, specific documentation detailing its use as a primary analytical standard or reagent is limited. bldpharm.com However, given its defined structure, it holds potential for use in these contexts, for instance, as a standard in the analysis of halogenated aromatic compounds or in specialized research applications requiring a multi-substituted aromatic carboxylic acid.

Agricultural Chemistry Applications: Herbicide Candidate Research in Plant Systems (e.g., Enzyme Inhibition in C4 Plants)

Research into novel herbicides is critical for managing resistant weed species, many of which utilize the efficient C4 photosynthetic pathway. nih.govresearchgate.netnih.gov While direct studies on this compound as a herbicide were not identified, research on its structural analog, 3-cyanobenzoic acid, provides significant insight into the potential herbicidal activity of this class of compounds. nih.govnih.gov These findings suggest that analogs could be promising candidates for future research. nih.govnih.gov

Studies were conducted on maize (Zea mays), a representative C4 plant, to assess the phytotoxic effects of 3-cyanobenzoic acid. nih.govresearchgate.net The application of this compound resulted in a significant inhibition of plant growth and disruption of key physiological processes. nih.gov

Detailed Research Findings on 3-Cyanobenzoic Acid:

Biometric Effects: Treatment with 3-cyanobenzoic acid led to substantial reductions in both foliar and root growth. At a concentration of 1.0 mM, plant height was reduced by 20.3%, leaf area by 42%, and fresh root biomass by 62.9%. nih.gov These effects are detailed in the table below.

Photosynthetic Inhibition: The compound compromised photosynthetic activity by affecting gas exchange and chlorophyll (B73375) a fluorescence. Key parameters such as net CO2 assimilation, stomatal conductance, and the quantum yield of photosystem II were all decreased. nih.govresearchgate.net

The potent effects of 3-cyanobenzoic acid on C4 plant physiology highlight the potential of its analogs as candidates for new herbicides. The specific substitutions on this compound may modulate this activity, offering a target for further synthesis and evaluation in agricultural chemistry.

Table 1. Effect of 3-Cyanobenzoic Acid on Maize Growth Parameters After 14 Days of Hydroponic Cultivation. nih.gov
ParameterControl (0 mM)0.5 mM1.0 mM% Reduction at 1.0 mM
Plant Height---20.3%
Leaf Area---42.0%
Culm Diameter---34.9%
Shoot Fresh Biomass---45.9%
Root Length---65.7%
Root Fresh Biomass---62.9%

Future Research Directions and Unexplored Avenues for 2 Bromo 4 Chloro 3 Cyanobenzoic Acid

Development of Highly Stereoselective and Enantioselective Synthetic Routes

A primary and essential area for future research will be the development of efficient and selective synthetic methodologies to produce 2-Bromo-4-chloro-3-cyanobenzoic acid. Given the potential for this molecule to serve as a chiral building block, creating stereoselective and enantioselective synthetic routes is of paramount importance. Future investigations could focus on:

Asymmetric Catalysis: Employing chiral transition metal catalysts (e.g., based on rhodium, palladium, or copper) to control the stereochemistry during the introduction of substituents on the aromatic ring or in subsequent transformations of the functional groups.

Chiral Auxiliaries: Utilizing chiral auxiliaries to direct the stereochemical outcome of key reaction steps, which can be removed after the desired chirality is established.

Biocatalysis: Investigating the use of enzymes to perform stereoselective reactions, offering a green and highly specific alternative to traditional chemical methods.

Success in this area would be foundational, enabling the synthesis of enantiomerically pure forms of the compound and its derivatives for potential applications in pharmaceuticals or materials science.

Investigation of Novel Reaction Pathways and Catalytic Systems

The unique arrangement of bromo, chloro, cyano, and carboxylic acid functional groups on the benzene (B151609) ring suggests a rich and complex reactivity profile for this compound. Future research should aim to explore these novel reaction pathways. Key areas of interest include:

Cross-Coupling Reactions: The bromo and chloro substituents are ideal handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. Research into selective activation of the C-Br versus the C-Cl bond using tailored catalytic systems would be particularly valuable.

Transformations of the Cyano Group: Investigating the hydrolysis, reduction, or cycloaddition reactions of the nitrile moiety to access a diverse range of derivatives such as amides, amines, and heterocyclic structures.

Modifications of the Carboxylic Acid: Exploring derivatization of the carboxylic acid to form esters, amides, or acid halides, which can serve as precursors for further synthetic elaborations.

The development of novel catalytic systems that can chemoselectively manipulate one functional group in the presence of others will be critical to unlocking the synthetic potential of this molecule.

Expansion into Advanced Materials Applications and Supramolecular Chemistry

The electronic properties endowed by the halogen and cyano substituents, combined with the hydrogen-bonding capabilities of the carboxylic acid, make this compound an intriguing candidate for materials science applications. Future research could explore its use in:

Liquid Crystals: The rigid, substituted aromatic core is a common feature in liquid crystalline materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, potentially forming porous MOFs with applications in gas storage or catalysis.

Organic Electronics: The electron-withdrawing nature of the substituents may impart useful properties for applications in organic semiconductors or light-emitting diodes.

In the realm of supramolecular chemistry, the directed hydrogen bonding of the carboxylic acid and potential halogen bonding interactions could be exploited to create self-assembling systems with well-defined architectures.

Refinement of Computational Models for Enhanced Predictive Power

In parallel with experimental work, the development and refinement of computational models will be crucial for accelerating research on this compound. Theoretical studies can provide valuable insights into:

Molecular Properties: Predicting spectroscopic characteristics (NMR, IR), electronic properties (HOMO-LUMO gap), and dipole moments.

Reaction Mechanisms: Modeling transition states and reaction pathways to understand selectivity and reactivity, thereby guiding the design of new synthetic methods and catalysts.

Intermolecular Interactions: Simulating how the molecule interacts with itself and other molecules to predict crystal packing, self-assembly behavior, and binding affinities.

Validating these computational models against experimental data will create a powerful predictive tool to guide future research efforts efficiently.

Interdisciplinary Research Opportunities in Chemical Engineering and Sustainable Chemistry

Looking ahead, research on this compound could benefit from an interdisciplinary approach. Collaboration with chemical engineers could facilitate the development of scalable and continuous flow synthesis processes, which are often safer and more efficient than traditional batch methods.

From a sustainable chemistry perspective, future work should prioritize the use of environmentally benign solvents, catalysts based on earth-abundant metals, and energy-efficient reaction conditions. Investigating the biodegradability and environmental fate of the compound and its derivatives will also be an important aspect of responsible chemical research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.